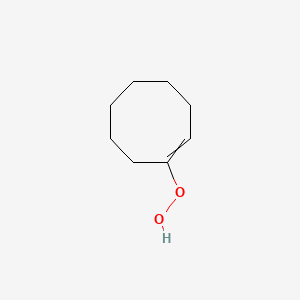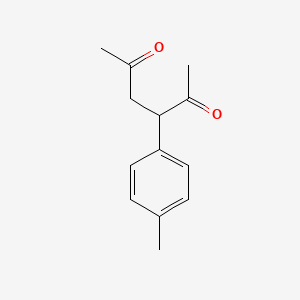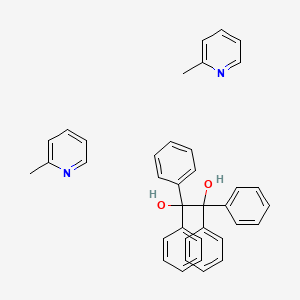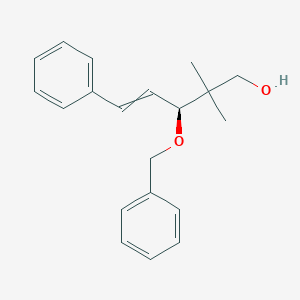
Cyclooct-1-ene-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-1-ene-1-peroxol is an organic compound characterized by an eight-membered ring structure with a peroxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooct-1-ene-1-peroxol can be synthesized through the oxidation of cyclooctene using hydrogen peroxide in the presence of a catalyst. The reaction typically involves the use of a transition metal catalyst, such as molybdenum or tungsten, to facilitate the formation of the peroxide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of flow chemistry allows for better control over reaction conditions and improved safety when handling peroxide compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooct-1-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in further oxidation reactions, leading to the formation of more complex oxygenated products.
Reduction: The peroxide group can be reduced to form cyclooctanol or other related alcohols.
Substitution: The peroxide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents.
Major Products:
Oxidation: Cyclooctane-1,2-diol, cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Halogenated cyclooctenes, alkylated cyclooctenes.
Wissenschaftliche Forschungsanwendungen
Cyclooct-1-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of cyclooct-1-ene-1-peroxol involves the interaction of the peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to generate reactive oxygen species (ROS), which can then interact with cellular components, leading to oxidative stress and potential therapeutic effects. The specific molecular pathways involved depend on the context of its application, such as in drug delivery or bioorthogonal chemistry.
Vergleich Mit ähnlichen Verbindungen
Cyclooct-1-ene-1-peroxol can be compared with other similar compounds, such as:
Cyclooctene: Lacks the peroxide group and has different reactivity and applications.
Cyclooctane: Saturated analog with different chemical properties and uses.
Cyclooctanol: The reduced form of this compound, with distinct reactivity and applications.
Uniqueness: this compound is unique due to its peroxide functional group, which imparts distinct reactivity and potential applications in various fields. Its ability to generate reactive oxygen species and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
501022-22-6 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-hydroperoxycyclooctene |
InChI |
InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2 |
InChI-Schlüssel |
QLYNCBDPYTZWMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=CCC1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)


![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)

![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
